Bis(2-diphenylphosphinoethyl)phenylphosphine
Overview
Description
Bis(2-diphenylphosphinoethyl)phenylphosphine is a type of phosphine ligand that is used in coordination chemistry to form complexes with various metals. These ligands are known for their ability to chelate metal ions, leading to the formation of stable complexes that can be used in catalysis and other applications. The ligands typically contain phosphorus atoms that can donate electron pairs to metal centers, forming coordinate covalent bonds.
Synthesis Analysis
The synthesis of phosphine ligands often involves the reaction of chlorophosphines with Grignard reagents or lithium reagents, followed by oxidation or other functionalization steps. For example, the synthesis of bis(diphenylphosphinomethyl)phenylphosphine complexes with palladium was achieved by reacting the ligand with palladium chloride complexes, leading to various coordination structures . Similarly, the synthesis of axially dissymmetric diphosphines in the biphenyl series, which are related to bis(2-diphenylphosphinoethyl)phenylphosphine, was performed using an ortho-lithiation/iodination reaction followed by an Ullmann reaction .
Molecular Structure Analysis
The molecular structure of phosphine ligands and their complexes is often determined using X-ray crystallography. For instance, the structure of bis(diphenylphosphinomethyl)phenylphosphine palladium complexes was elucidated, revealing square planar palladium centers bound in six-membered chelate rings . The flexibility of the chelate ring conformation and the ability of the central phosphorus atom to bind a second metal ion suggest that these ligands can be versatile in the preparation of binuclear transition metal complexes.
Chemical Reactions Analysis
Phosphine ligands are involved in a variety of chemical reactions, particularly as catalysts in the formation of metal complexes. These complexes can catalyze reactions such as oligomerization of ethylene , asymmetric isomerizations , and hydrogenations . The reactivity of these complexes is influenced by the electronic and steric properties of the ligand, as well as the metal center involved.
Physical and Chemical Properties Analysis
The physical and chemical properties of bis(2-diphenylphosphinoethyl)phenylphosphine ligands and their complexes are characterized by spectroscopic methods such as NMR, IR, and MS. These ligands are typically air-stable crystalline solids, and their properties can be fine-tuned by modifying the substituents on the phenyl rings or the backbone of the ligand . The electronic properties of the phosphorus atoms are crucial for the binding affinity to metal centers and the overall stability of the complexes.
Scientific Research Applications
Reactivity and Formation of Complexes
Bis(2-diphenylphosphinoethyl)phenylphosphine, due to its unique structure, participates in various reactions forming complex compounds. For instance, when it reacts with lithium in tetrahydrofuran, it forms lithium bis(2-diphenylphosphidoethyl)phenylphosphine. This reaction has been studied using NMR spectroscopy, showcasing its potential in generating new compounds (Mason et al., 2007). Additionally, its ability to form crystalline structures with carbonylmolybdenum has been explored, indicating its versatility in inorganic chemistry (George et al., 1997).
Catalysis
In the realm of catalysis, bis(2-diphenylphosphinoethyl)phenylphosphine is noteworthy. For instance, it's used in palladium-catalyzed transformations of terminal alkynes into acetals. This process occurs rapidly, without the need for added heat, and with quantitative yield, highlighting its efficiency as a catalyst (Scheffknecht & Peringer, 1997). Furthermore, its use in conjunction with ruthenium complexes in ligand substitution reactions reveals its adaptability in various catalytic processes (Polam & Porter, 1993).
Photophysical and Electrochemical Properties
The photophysical and electrochemical properties of bis(2-diphenylphosphinoethyl)phenylphosphine complexes are of significant interest. Studies on heteroleptic [Cu(NN)(PP)]+ complexes, where bis(2-diphenylphosphinoethyl)phenylphosphine is used, offer insights into their structural and electronic attributes. These properties are crucial in applications such as electroluminescent devices and solar-to-fuels conversion (Leoni et al., 2018).
Formation of Chelating Compounds
Bis(2-diphenylphosphinoethyl)phenylphosphine is also instrumental in forming chelating compounds. It reacts with different elements like rhenium and technetium, forming complexes that are analyzed using various spectroscopic methods. Such studies are critical in understanding the molecular structures and potential applications of these chelates (Luo et al., 1995).
Safety And Hazards
Future Directions
properties
IUPAC Name |
bis(2-diphenylphosphanylethyl)-phenylphosphane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H33P3/c1-6-16-30(17-7-1)35(26-28-36(31-18-8-2-9-19-31)32-20-10-3-11-21-32)27-29-37(33-22-12-4-13-23-33)34-24-14-5-15-25-34/h1-25H,26-29H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXVOAMVQOCBPQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(CCP(C2=CC=CC=C2)C3=CC=CC=C3)CCP(C4=CC=CC=C4)C5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H33P3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70178220 | |
Record name | Bis[2-(diphenylphosphino)ethyl]phenylphosphine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70178220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
534.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(2-diphenylphosphinoethyl)phenylphosphine | |
CAS RN |
23582-02-7 | |
Record name | Triphos | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23582-02-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bis(2-(diphenylphosphino)ethyl)phenylphosphine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023582027 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 23582-02-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164873 | |
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Record name | Bis[2-(diphenylphosphino)ethyl]phenylphosphine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70178220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bis[2-(diphenylphosphino)ethyl]phenylphosphine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.579 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | BIS(2-(DIPHENYLPHOSPHINO)ETHYL)PHENYLPHOSPHINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RL599PNU27 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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